molecular formula C21H21N3O4 B2440974 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide CAS No. 851408-10-1

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide

Cat. No. B2440974
CAS RN: 851408-10-1
M. Wt: 379.416
InChI Key: JFEBIBXXRVFSDP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a benzamide ring with a nitro group, and a dimethyl group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. The quinoline group might undergo electrophilic substitution reactions, while the nitro group in the benzamide ring might be reduced to an amine .

Scientific Research Applications

Psycho- and Neurotropic Properties

Research into quinolinone derivatives, such as "N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide", has shown promising psycho- and neurotropic properties. One study investigated the effects of novel quinolinone compounds on various behavioral and physiological tests in vivo. The study identified compounds with specific sedative effects, considerable anti-amnesic activity, potent anti-anxiety action, and significant antihypoxic effects, highlighting the potential for these compounds in treating psychological and neurological disorders (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthetic Approaches and Chemical Reactivity

The synthesis and characterization of novel quinolinone derivatives, including their oxidative properties and potential as intermediates for further chemical reactions, are critical areas of research. Studies have explored various synthetic routes, including the three-component iodine-catalyzed reactions, to create complex quinolinone frameworks. These synthetic methodologies are pivotal for developing new compounds with enhanced biological activities and for understanding the chemical reactivity of quinolinone derivatives (Vlachou et al., 2023).

Biological Activities

Quinolinone derivatives have been explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. These studies aim to identify novel compounds with significant biological activities that could lead to the development of new therapeutic agents. For instance, some quinolinone compounds have demonstrated potent cytotoxic activity against cancer cell lines, suggesting their potential as leads for anticancer drugs (Chinh et al., 2021).

Antiviral Applications

The exploration of quinolinone derivatives for their antiviral properties has also been a significant area of research. Studies have synthesized and evaluated novel quinolinone compounds for their activity against various viral strains, identifying compounds with potent antiviral activities. This research opens up possibilities for the development of new antiviral agents based on quinolinone derivatives (Elzahabi, 2017).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many quinoline derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-12-4-6-15-10-17(21(26)23-19(15)14(12)3)8-9-22-20(25)16-7-5-13(2)18(11-16)24(27)28/h4-7,10-11H,8-9H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEBIBXXRVFSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide

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